molecular formula C9H9N3 B11919434 3-Hydrazinylisoquinoline CAS No. 67107-32-8

3-Hydrazinylisoquinoline

Cat. No.: B11919434
CAS No.: 67107-32-8
M. Wt: 159.19 g/mol
InChI Key: PZFSLAJLKKGHCI-UHFFFAOYSA-N
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Description

3-Hydrazinylisoquinoline is an organic compound with the molecular formula C9H9N3 It is a derivative of isoquinoline, featuring a hydrazine group at the third position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinylisoquinoline typically involves the reaction of isoquinoline derivatives with hydrazine. One common method is the condensation of isoquinoline-3-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

    Condensation Reaction: Isoquinoline-3-carbaldehyde reacts with hydrazine hydrate in ethanol under reflux to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation Products: Azo and azoxy compounds.

    Reduction Products: Hydrazones and other reduced derivatives.

    Substitution Products: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

3-Hydrazinylisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-Hydrazinylisoquinoline involves its interaction with various molecular targets and pathways. The hydrazine group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and DNA interaction. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Hydrazinylquinoxaline: Similar in structure but with a quinoxaline core instead of isoquinoline.

    3-Hydrazinylpyridine: Features a pyridine ring with a hydrazine group at the third position.

    3-Hydrazinylbenzene: A simpler structure with a benzene ring and a hydrazine group.

Uniqueness

3-Hydrazinylisoquinoline is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to other hydrazinyl derivatives. This uniqueness makes it a valuable compound for the synthesis of novel organic molecules and the exploration of new chemical reactivities and biological activities.

Properties

CAS No.

67107-32-8

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

isoquinolin-3-ylhydrazine

InChI

InChI=1S/C9H9N3/c10-12-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,10H2,(H,11,12)

InChI Key

PZFSLAJLKKGHCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)NN

Origin of Product

United States

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